![molecular formula C15H19FN2O B4432323 1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B4432323.png)
1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine
Übersicht
Beschreibung
1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine, also known as CPP-115, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders such as epilepsy and Angelman syndrome. In preclinical studies, this compound has been shown to increase levels of the neurotransmitter GABA, which can help reduce seizures and cravings for addictive substances.
Wirkmechanismus
1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to a calming effect and a reduction in seizures and cravings.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in GABA levels, a reduction in glutamate levels, and an increase in synaptic plasticity. These effects can help reduce seizures and cravings for addictive substances, as well as improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine for lab experiments is its high selectivity for GABA-AT, which can help reduce off-target effects and improve the accuracy of results. However, this compound can also be difficult to work with due to its low solubility in water and other solvents, which can make it challenging to administer in experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine, including further studies on its therapeutic applications in addiction and neurological disorders, as well as investigations into its potential use as a cognitive enhancer and anti-anxiety agent. Additionally, researchers may explore ways to improve the solubility and bioavailability of this compound to make it more practical for clinical use.
Conclusion
Overall, this compound is a promising compound with a wide range of potential therapeutic applications and significant implications for the field of neuroscience. Further research is needed to fully understand its mechanisms of action and potential benefits, but the current evidence suggests that this compound may be a valuable tool for treating a variety of neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-14-5-1-12(2-6-14)11-17-7-9-18(10-8-17)15(19)13-3-4-13/h1-2,5-6,13H,3-4,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIHSKMSSHQSQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.